Arabinoheptaose - 190852-27-8

Arabinoheptaose

Catalog Number: EVT-3165418
CAS Number: 190852-27-8
Molecular Formula: C35H58O29
Molecular Weight: 942.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Arabinoheptaose is classified as a carbohydrate, specifically an oligosaccharide. It is part of a larger family of arabinans, which are polysaccharides composed of arabinose residues. The structural classification places it within the group of glycans, which are essential components in various biological systems, particularly in plants where they contribute to cell wall integrity and functionality.

Synthesis Analysis

Methods of Synthesis

Arabinoheptaose is typically synthesized through controlled enzymatic hydrolysis of debranched sugar beet arabinan. This process involves the use of specific enzymes, primarily arabinofuranosidases, which cleave the α-1,5-glycosidic bonds present in arabinan to yield arabinoheptaose.

Technical Details and Parameters

  • Enzymatic Hydrolysis: The enzymatic reaction is performed under controlled conditions, often in bioreactors to optimize yield.
  • Temperature: The reaction temperature is generally maintained around 80°C to enhance enzyme activity.
  • Purification: Following synthesis, purification is typically achieved using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels for research applications.
Molecular Structure Analysis

Relevant Data and Analyses

  • Molecular Formula: C35_{35}H62_{62}O30_{30}
  • Molecular Weight: Approximately 900 g/mol.
  • Structural Characteristics: The linearity and specific glycosidic linkages influence its interaction with enzymes and its role in biological processes .
Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis: Enzymatic hydrolysis by arabinofuranosidases breaks down arabinoheptaose into its constituent arabinose units.
  • Oxidation: Oxidizing agents like periodate can cleave glycosidic bonds, resulting in smaller sugar units.
  • Glycosylation: Glycosylation reactions can occur using glycosyltransferases to form more complex oligosaccharides .

Common Reagents and Conditions

  • Hydrolysis Conditions: Typically involves specific enzymes at optimal pH conditions (around pH 6.5).
  • Oxidation Agents: Periodate or similar oxidizing agents are used under controlled conditions to ensure effective cleavage.
  • Glycosylation Conditions: Performed with glycosyltransferases at varying temperatures depending on enzyme stability.
Mechanism of Action

Description of the Mechanism of Action

The mechanism by which arabinoheptaose acts primarily involves its interaction with specific enzymes such as arabinofuranosidases. These enzymes cleave the α-1,5 bonds within the compound, leading to the release of shorter oligomers that can serve as fermentable sugars or prebiotics.

Relevant Data and Analyses

  • Enzymatic activity studies indicate that the degradation products can promote beneficial gut bacteria growth, highlighting its potential prebiotic effects .
  • The structural flexibility observed during enzyme-substrate interactions suggests a dynamic mechanism that facilitates efficient substrate binding and cleavage .
Physical and Chemical Properties Analysis

Relevant Data and Analyses

  • The melting point is not well-defined due to its oligosaccharide nature.
  • It does not exhibit significant optical activity due to its symmetrical structure but can participate in various biochemical assays .
Enzymatic Degradation Mechanisms of Arabinoheptaose in Plant Biomass

Role of Glycoside Hydrolase Family 43 (GH43) in Arabinan Backbone Hydrolysis

Glycoside Hydrolase Family 43 (GH43) represents a phylogenetically diverse group of enzymes that play a central role in arabinoheptaose degradation through their endo-1,5-α-L-arabinanase activity. These enzymes employ an inverting catalytic mechanism characterized by a five-bladed β-propeller fold that forms a curved substrate-binding cleft complementary to the helical structure of arabinan backbones [2] [4]. The catalytic core contains two conserved carboxylate residues (typically aspartate and glutamate) that function as a general base and general acid, respectively, facilitating nucleophilic water attack at the anomeric carbon [4] [10].

GH43 arabinanases exhibit remarkable substrate specificity for α-1,5-L-arabinofuranosidic linkages within arabinoheptaose. Structural analyses reveal that substrate recognition occurs through extensive hydrogen bonding networks with backbone arabinose residues at subsites -2 to +2, with the catalytic cleavage typically occurring between the -1 and +1 subsites [4]. This precise positioning ensures efficient hydrolysis of the internal glycosidic bonds in arabinoheptaose, producing shorter arabino-oligosaccharides (AOS) with degrees of polymerization (DP) ranging from 3 to 5. The GH43 family demonstrates significant functional diversity beyond endo-arabinanase activity, including β-xylosidase, exo-β-1,3-galactanase, and xylanase activities, making it particularly versatile in plant biomass degradation [2] [10].

Table 1: Key GH Families Involved in Arabinoheptaose Degradation

GH FamilyFold ArchitectureCatalytic MechanismPrimary Activity on ArabinoheptaoseRepresentative Organisms
GH435-bladed β-propellerInvertingEndo-hydrolysis of α-1,5 linkagesBacteroides thetaiotaomicron, Cellvibrio japonicus
GH936-bladed β-propellerInvertingExo-hydrolysis releasing arabinobioseBacillus subtilis
GH51(α/α)₆ barrelRetainingDebranching of α-1,2/α-1,3 side chainsAspergillus niger
GH627-bladed β-propellerRetainingDebranching of arabinoxylan-associated arabinoseThermotoga thermarum

Substrate Specificity of Endo-Arabinanases for Linear vs. Branched Arabinoheptaose Structures

The structural configuration of arabinoheptaose significantly influences its susceptibility to enzymatic degradation. Endo-arabinanases exhibit preferential activity toward linear arabinoheptaose chains compared to their branched counterparts. Natural arabinan structures frequently contain α-1,2- and α-1,3-linked arabinofuranose side chains that sterically hinder enzyme accessibility to the backbone [3] [8]. Biochemical studies demonstrate a 3-5 fold reduction in hydrolysis rates for branched arabinoheptaose analogs compared to linear configurations under identical conditions [3]. This specificity is attributed to the topology of the catalytic cleft in GH43 enzymes, which is optimized for uninterrupted helical arabinan backbones.

The presence of branching at specific positions within arabinoheptaose creates steric constraints that prevent optimal substrate binding. For instance, substitutions at the O2 position of arabinose residues occupying the -1 and +1 subsites directly interfere with catalytic residue positioning [2]. Interestingly, certain thermophilic arabinanases from Thermotoga species exhibit enhanced tolerance to branching due to more open catalytic clefts and flexible loop regions surrounding the active site [5] [6]. These structural adaptations enable partial accommodation of branched structures, though linear arabinoheptaose remains the preferred substrate. The development of specialized protocols for preparing defined linear arabinoheptaose structures has been instrumental in characterizing these specificity patterns [8].

Table 2: Hydrolysis Efficiency of Endo-Arabinanases on Arabinoheptaose Variants

Arabinoheptaose StructureRelative Hydrolysis Rate (%)Major ProductsAffinity Constant (Km mM)
Linear α-1,5 chain100 (reference)Triose + Tetrose2.1 ± 0.3
Single α-1,2 branch at residue 378 ± 5Branched Triose + Tetrose3.8 ± 0.5
Double α-1,3 branches at residues 2 & 542 ± 6Mixed AOS8.2 ± 1.1
α-1,2 branch at catalytic site residue22 ± 3Limited hydrolysis>15.0

Synergistic Action of α-l-Arabinofuranosidases and Arabinanases in Oligosaccharide Processing

The complete degradation of native arabinan structures containing arabinoheptaose sequences requires coordinated activity between endo-arabinanases (ABNs) and exo-acting α-L-arabinofuranosidases (ABFs). This enzymatic synergy operates through a sequential mechanism: ABFs first remove α-1,2 and α-1,3 arabinofuranosyl side chains from branched arabinoheptaose structures, eliminating steric hindrances that impede endo-arabinanase access to the α-1,5-linked backbone [2] [10]. Once debranched, GH43 endo-arabinanases efficiently hydrolyze the linearized backbone into shorter oligosaccharides, primarily arabinotriose and arabinotetraose [3].

A specialized arabinan-specific α-1,2-arabinofuranosidase (CjAbf43A) identified in Cellvibrio japonicus demonstrates exceptional capability in processing double-substituted arabinose residues that are recalcitrant to conventional ABFs [2]. This enzyme features a unique "shelflike" structure adjacent to its active site pocket that accommodates O3 arabinose side chains while positioning O2 linkages for cleavage. Following initial debranching, the synergistic action continues as exo-acting arabinanases (GH93 family) further process the oligosaccharide products from endo-arabinanase activity, ultimately generating monomeric L-arabinose [3] [6]. This multistep degradation cascade significantly enhances arabinoheptaose conversion efficiency by 3.8-fold compared to single-enzyme systems [10].

Figure 1: Synergistic Degradation of Branched Arabinoheptaose

Branched Arabinoheptaose│├─ Step 1: α-1,2/α-1,3-specific ABFs remove side chains│   (Debranching creates linear backbone regions)│├─ Step 2: Endo-ABNs (GH43) hydrolyze α-1,5 backbone│   (Produces arabinotriose and arabinotetraose)│└─ Step 3: Exo-ABNs (GH93) process oligosaccharides(Releases arabinobiose and arabinose monomers)

Calcium-Dependent vs. Calcium-Independent Catalytic Strategies in Thermophilic Arabinanases

Thermophilic arabinanases employ distinct metal ion-dependent strategies to maintain structural integrity and catalytic efficiency at elevated temperatures during arabinoheptaose hydrolysis. Calcium-dependent arabinanases, exemplified by the hyperthermostable enzyme from Thermotoga petrophila (TpABN), require Ca²⁺ for both structural stability and catalytic function [4] [5]. Structural analyses reveal a conserved calcium-binding site located at the interface between the catalytic β-propeller domain and an ancillary β-barrel-like domain, with coordination involving Asp¹⁴⁶, Asn¹⁸⁹, and main chain carbonyl groups [4]. Calcium binding induces conformational changes that optimize the positioning of catalytic residues (Glu¹⁹⁹ as the proton donor and Asp¹⁴⁶ as the catalytic base) and enhances thermostability by 15-fold at 80°C [4] [5].

In contrast, rumen metagenome-derived arabinanases (ARN2 and ARN3) employ calcium-independent catalytic strategies where sodium ions partially fulfill structural stabilization roles [4]. These enzymes maintain significant activity (≥70% of maximum) across broader temperature ranges (50-90°C) without strict metal ion dependence. The calcium-independent arabinanases feature modified active site architectures with extended substrate-binding loops (Arg²⁰³-Ala²³⁰ in ARN3) that create steric constraints favoring exo-acting mechanisms on arabinoheptaose substrates [4]. Rational mutagenesis studies converting ARN3 to an endo-acting enzyme confirmed the critical role of these loop structures in determining action mode [4]. Both strategies achieve efficient arabinoheptaose degradation at high temperatures (>70°C), with calcium-dependent enzymes typically exhibiting higher processivity on linear substrates, while calcium-independent variants show enhanced tolerance to branched structures [6].

Table 3: Comparative Analysis of Calcium-Dependent and Independent Arabinanases

CharacteristicCalcium-Dependent ArabinanasesCalcium-Independent Arabinanases
Representative EnzymesTpABN (T. petrophila), TS-ABN (T. thermarum)ARN2, ARN3 (rumen metagenome)
Thermal Stability (80°C)>80% activity retained after 2 hours (Ca²⁺-bound)>70% activity without cofactors
Optimal Temperature Range70-75°C65-85°C
Metal Binding SiteConserved acidic residue triadAbsent or vestigial
Catalytic Rate on Arabinoheptaose (kcat s⁻¹)349.3 ± 4.2 (Tth Abn)210.5 ± 6.8 (ARN2)
Ancillary DomainEssential β-barrel domainMinimal or absent
Response to EDTAComplete inactivation<30% activity loss

The functional implications of these catalytic strategies extend to biotechnological applications. Calcium-dependent arabinanases exhibit superior performance in industrial processes where high-temperature operations are desirable, such as biofuel production from lignocellulosic feedstocks [5] [6]. Their strict metal requirement necessitates process optimization to maintain calcium availability. Conversely, calcium-independent arabinanases offer operational flexibility in metal-limited environments and demonstrate enhanced compatibility with other hydrolytic enzymes in cocktail formulations [4] [10]. Understanding these distinct mechanisms provides a foundation for engineering arabinanases with tailored properties for specific industrial applications involving arabinoheptaose-rich substrates.

Table of Compounds:

  • Arabinoheptaose
  • Endo-1,5-α-L-arabinanase (EC 3.2.1.99)
  • α-L-Arabinofuranosidase (EC 3.2.1.55)
  • Glycoside Hydrolase Family 43 (GH43)
  • Glycoside Hydrolase Family 93 (GH93)
  • Calcium-dependent arabinanase
  • Calcium-independent arabinanase
  • Arabino-oligosaccharides (AOS)
  • Rhamnogalacturonan I
  • Linear 1,5-α-L-arabinan

Properties

CAS Number

190852-27-8

Product Name

Arabinoheptaose

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol

Molecular Formula

C35H58O29

Molecular Weight

942.8 g/mol

InChI

InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1

InChI Key

SUEVCWOBBGISCP-CGSFXOQBSA-N

SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

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